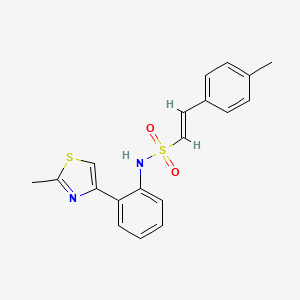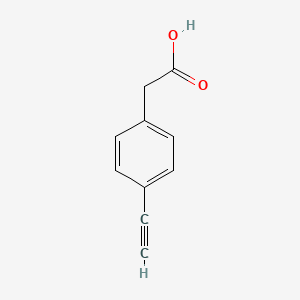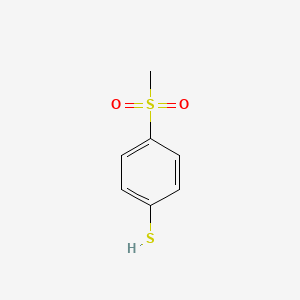
HIF-2α 翻訳阻害剤
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
がん治療
HIF-2α 阻害剤は、特に腎細胞癌(RCC)など、低酸素状態を特徴とする腫瘍に対するがん治療において大きな可能性を示しています。これらの阻害剤は、低酸素状態での腫瘍の増殖と生存に重要な役割を果たす低酸素誘導因子 2α(HIF-2α)を標的としています。 HIF-2α を阻害することで、これらの化合物は腫瘍の増殖、血管新生、および転移を抑制することができます 。 臨床試験では、HIF-2α 阻害剤は明細胞 RCC の治療に有効であることが示されており、腫瘍学の武器庫に貴重な追加となっています .
神経内分泌腫瘍
褐色細胞腫や副神経節腫などの神経内分泌腫瘍は、多くの場合、HIF-2α の安定化につながる変異を示します。 HIF-2α 阻害剤は、低酸素シグナル伝達経路を阻害することで、これらの腫瘍を効果的に標的とし、腫瘍の増殖と進行を抑制することができます 。 この用途は、VHL 遺伝子の変異によりこのような腫瘍が発生しやすいフォン・ヒッペル・リンダウ(VHL)病の患者にとって特に重要です .
心血管疾患
研究では、HIF-2α が肺高血圧症や心不全など、さまざまな心血管疾患の病態生理に役割を果たしていることが示されています。 HIF-2α の活性を調節することで、これらの阻害剤はこれらの状態の患者の症状を軽減し、転帰を改善する可能性があります 。酸素恒常性と血管リモデリングを調節する能力により、HIF-2α 阻害剤は心血管疾患に対する有望な治療法となっています。
慢性腎臓病
慢性腎臓病(CKD)は、多くの場合、低酸素状態と HIF-2α の過剰発現に関連しています。 HIF-2α を阻害することで、腎臓の線維化と炎症を抑制し、CKD の進行を軽減することができます 。この治療法は、腎機能を維持し、透析や移植の必要性を遅らせることを目的としています。
糖尿病性網膜症
糖尿病性網膜症は、糖尿病の一般的な合併症であり、低酸素状態による網膜の異常な血管増殖を特徴としています。 HIF-2α 阻害剤は、低酸素シグナル伝達経路を標的とすることで、この病的な血管新生を予防または抑制する可能性があります 。この用途は、糖尿病患者の視力を維持する新しい治療法につながる可能性があります。
炎症性疾患
HIF-2α は、炎症反応の調節に関与しています。 HIF-2α を阻害することで、免疫応答を調節し、関節リウマチや炎症性腸疾患などのさまざまな状態における炎症を軽減することができます 。この抗炎症効果により、HIF-2α 阻害剤は慢性炎症性疾患の管理のための潜在的な治療法となっています。
線維症
肝線維症や肺線維症などの線維性疾患は、多くの場合、低酸素状態と HIF-2α の活性化によって駆動される細胞外マトリックス成分の過剰な蓄積を伴います。 HIF-2α 阻害剤は、根本的な低酸素シグナル伝達経路を標的とすることで、線維症を軽減することができます 。このアプローチは、線維性疾患における臓器損傷を防ぎ、患者の転帰を改善することを目的としています。
創傷治癒
HIF-2α は、低酸素状態での血管新生と組織修復を調節することにより、創傷治癒プロセスにおいて役割を果たしています。 HIF-2α 阻害剤は、低酸素誘導性血管新生と組織リモデリングのバランスを最適化することで、創傷治癒を促進する可能性があります。この用途は、治癒が損なわれている慢性創傷や糖尿病性潰瘍にとって特に重要です。
これらの多様な用途は、HIF-2α 阻害剤が医療研究と治療のさまざまな分野において可能性を秘めていることを強調しています。各用途は、これらの化合物が低酸素シグナル伝達経路を調節するという独自の能力を活用し、治療のための新しい道を切り開き、患者の転帰を改善しています。
Endocrine Reviews Arcus Biosciences Nature Springer Thermo Fisher Scientific Endocrine Reviews Nature : Springer
作用機序
Target of Action
The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .
Mode of Action
The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .
Biochemical Pathways
The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .
Result of Action
The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .
Action Environment
The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .
生化学分析
Biochemical Properties
The HIF-2a translation inhibitor interacts with the HIF-2α protein, a key player in the body’s response to low oxygen levels . It decreases both constitutive and hypoxia-induced HIF-2α protein expression . This inhibitor links the 5’UTR iron-responsive element to oxygen sensing, thereby playing a crucial role in the body’s adaptive response to hypoxia .
Cellular Effects
The HIF-2a translation inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the translation of HIF-2α, it can reduce the expression of HIF-2α target genes, including those involved in angiogenesis and metabolic reprogramming .
Molecular Mechanism
The HIF-2a translation inhibitor exerts its effects at the molecular level by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This interaction suppresses the translation of cellular HIF-2α message, thereby reducing the cellular protein levels of HIF-2α and its target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of the HIF-2a translation inhibitor change over time. The inhibitor is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of the HIF-2a translation inhibitor vary with different dosages in animal models. While low doses can effectively inhibit HIF-2α translation and reduce the expression of HIF-2α target genes, high doses may lead to toxic or adverse effects .
Metabolic Pathways
The HIF-2a translation inhibitor is involved in the hypoxia signaling pathway, a metabolic pathway that responds to reduced oxygen levels in the body . It interacts with enzymes such as prolyl hydroxylase (PHD), which is responsible for the hydroxylation and subsequent degradation of HIF-2α .
Transport and Distribution
The HIF-2a translation inhibitor is distributed within cells and tissues where it exerts its effects. Its localization and accumulation within cells are likely influenced by various factors, including its chemical properties and the specific characteristics of the cells and tissues .
Subcellular Localization
Given its role in inhibiting HIF-2α translation, it is likely that it localizes to the cytoplasm where protein synthesis occurs .
特性
IUPAC Name |
methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGAPDPPVHJYGJ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)
![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)
![1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469697.png)


![4-benzyl-1-[1-(cyclopentylacetyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2469703.png)
![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)
![N-(2,6-dimethylphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2469710.png)
![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)
